(Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate
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Description
(Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a useful research compound. Its molecular formula is C19H12O6 and its molecular weight is 336.299. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
Furan derivatives are pivotal in the synthesis of complex organic molecules. Studies have shown that furan compounds can be synthesized and utilized in various chemical reactions, including palladium-catalyzed oxidative carbonylation B. Gabriele et al., 2012 and Diels–Alder reactions with 2H-azirine-3-carboxylates M. Alves et al., 2001. These methods offer pathways to synthesize complex structures, demonstrating the versatility of furan derivatives in organic synthesis.
Catalytic Applications
Research on furan derivatives extends to catalysis, where compounds like furan-2-ylacetates have been prepared through dehydrogenation and cyclization reactions, showcasing a strategy for synthesizing benzofurans and related structures Esen Bellur & P. Langer, 2005. Additionally, furan derivatives have been involved in catalyzed reactions with diazomalonates, leading to various organic transformations that highlight the reactivity of these compounds O. M. Nefedov et al., 1988.
Flame Retardancy and Material Science
In material science, furan-based compounds are investigated for their flame-retardant properties. For instance, a furfural-based flame retardant was synthesized and utilized as a co-curing agent for epoxy resins, enhancing their fire-safety performance Weiqi Xie et al., 2020. This demonstrates the potential of furan derivatives in developing advanced materials with improved safety features.
Properties
IUPAC Name |
[(2Z)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O6/c1-11-14(25-19(21)15-5-3-9-23-15)7-6-13-17(20)16(24-18(11)13)10-12-4-2-8-22-12/h2-10H,1H3/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXFJAFLVDWVHO-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC=CO3)C2=O)OC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC=CO3)/C2=O)OC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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